molecular formula C19H20N6O2S2 B10871816 methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate

methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B10871816
M. Wt: 428.5 g/mol
InChI Key: NWQWQRLLBQFBTM-UHFFFAOYSA-N
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Description

METHYL 4-[({4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a tetraazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[({4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multi-step organic reactions One common approach is to start with the preparation of the thienyl-tetraazole intermediate, followed by its coupling with a piperidine derivative

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thienyl group can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The tetraazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield thienyl sulfoxides, while reduction of the tetraazole ring may produce tetraazole amines.

Scientific Research Applications

METHYL 4-[({4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 4-[({4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The thienyl and tetraazole groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzoate ester may influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • METHYL 4-[({4-[5-(2-FURYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
  • METHYL 4-[({4-[5-(2-PHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE

Uniqueness: METHYL 4-[({4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic properties compared to furyl or phenyl analogs

Properties

Molecular Formula

C19H20N6O2S2

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-[[4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C19H20N6O2S2/c1-27-18(26)13-4-6-14(7-5-13)20-19(28)24-10-8-15(9-11-24)25-22-17(21-23-25)16-3-2-12-29-16/h2-7,12,15H,8-11H2,1H3,(H,20,28)

InChI Key

NWQWQRLLBQFBTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4

Origin of Product

United States

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